molecular formula C12H13NO2 B8631214 N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide

N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide

Cat. No.: B8631214
M. Wt: 203.24 g/mol
InChI Key: UYOZHOUPIHNUJN-UHFFFAOYSA-N
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Description

N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a tetralin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide typically involves the acetylation of aminotetralin derivatives. One common method includes the reaction of 2-aminotetralin with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetralin derivatives.

Scientific Research Applications

N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    2-Aminotetralin: A precursor in the synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide.

    2-Acetylaminonaphthalene: Shares structural similarities but differs in the ring system.

    1-Acetylaminotetralin: Another acetylated derivative with a different substitution pattern.

Uniqueness: this compound is unique due to its specific acetylation at the 1-position of the tetralin ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide

InChI

InChI=1S/C12H13NO2/c1-8(14)13-11-7-6-9-4-2-3-5-10(9)12(11)15/h2-5,11H,6-7H2,1H3,(H,13,14)

InChI Key

UYOZHOUPIHNUJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of 2-oximino-3,4-dihydronaphthalen-[1(2H)-one (8.75 gm, 0.05 m) acetic anhydride (25 ml), tetrahydrofuran (150 ml) and Pd/C (10%, 500 mg) was hydrogenated on a Parr apparatus for 3 hours. The catalyst was removed by filtration through diatomaceous earth. The organic solvents were evaporated under reduced pressure (20 mm) to yield the product as an oil, which was used in the next step without further purification.
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150 mL
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500 mg
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Synthesis routes and methods II

Procedure details

Zinc powder (24 g, 367 mmol) was added to a solution of 3,4-dihydro-[1,2]naphthoquinone 2-oxime (21.5 g, 123 mmol) in acetic acid (200 mw) and acetic anhydride (150 ml), and the solution was stirred at room temperature for 12 hours. After filtration and removal of the solvents under reduced pressure, the residue was partitioned between water and chloroform. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. After removal of the solvent, the residue was washed with ethyl acetate and dried to afford N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide (16.5 g, 81 mmol, 66%) as brown crystals.
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21.5 g
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24 g
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